6-Bromo-7-chloro-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For example, 6-bromo-4-hydroxyquinoline can be chlorinated to yield 6-bromo-7-chloroquinoline-4-carboxylic acid .
Industrial Production Methods
Industrial production of 6-bromo-7-chloroquinoline-4-carboxylic acid may involve large-scale bromination and chlorination processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-7-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins, to exert its biological effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the carboxylic acid group.
7-Chloroquinoline-4-carboxylic acid: Lacks the bromine atom.
6-Bromoquinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
6-Bromo-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H5BrClNO2 |
---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
6-bromo-7-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChI Key |
WLAOGRSWTBYAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.